amine CAS No. 1409185-92-7](/img/structure/B1426874.png)

Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine

Overview

Description

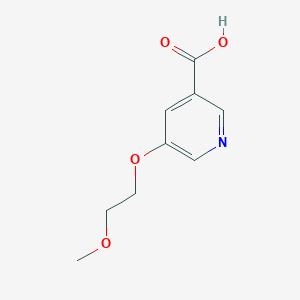

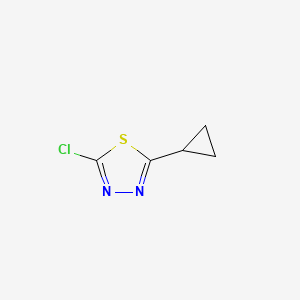

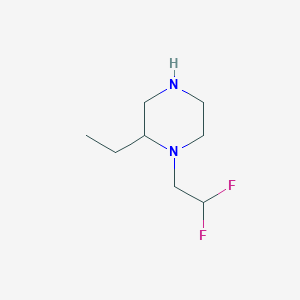

“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” is a chemical compound with the CAS Number: 1409185-92-7 . Its IUPAC name is N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]3-pyrrolidinylmethanamine . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“Methyl(4-methyl-1,3-thiazol-5-yl)methylamine” has a molecular weight of 225.36 . It is a liquid at room temperature .Scientific Research Applications

Organic Synthesis

Formation of Heterocyclic Compounds

Reactions involving compounds related to Methyl(4-methyl-1,3-thiazol-5-yl)methylamine can lead to the formation of various heterocyclic compounds. For instance, the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles has been shown to produce trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

Synthesis of Pyrrolidin-3-yl Derivatives

The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine, is crucial in the preparation of certain antibiotics, demonstrating its significance in organic synthesis (Fleck et al., 2003).

Pharmaceutical Applications

Antimicrobial Activity

Certain derivatives have shown promising antimicrobial activities. For example, compounds with the thiazole moiety have been synthesized and tested for different microorganisms, exhibiting potential as antimicrobial agents (Abdelhamid et al., 2010).

Antifungal Properties

Synthesized derivatives like N,N′-dithol-4-yl-1,3,5-thiadiazinane have shown fungicidal and fungistatic effects toward plant-disease-producing fungi (Akhmetova et al., 2011).

Material Science

- Dye Synthesis: Derivatives of Methyl(4-methyl-1,3-thiazol-5-yl)methylamine have been used in the synthesis of novel bisheteroaryl bisazo dyes, demonstrating its application in material science and textile industry (Modi & Patel, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to changes in cellular function .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules, influencing their function and participating in various biochemical reactions .

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral properties, suggesting that they can influence the function of cells in various ways .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives are known to have a variety of effects over time, including impacts on the stability and degradation of the compound, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives are known to have a variety of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYNJPICQWNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CN(C)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)